molecular formula C18H19FN4OS2 B10970160 2-{[4-ethyl-5-(5-ethylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

2-{[4-ethyl-5-(5-ethylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B10970160
M. Wt: 390.5 g/mol
InChI Key: DLRHGRNSFWBAGN-UHFFFAOYSA-N
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Description

2-{[4-ETHYL-5-(5-ETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a thienyl group, and a fluorophenyl group

Preparation Methods

The synthesis of 2-{[4-ETHYL-5-(5-ETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multi-step reactions. The synthetic route generally starts with the preparation of the triazole ring, followed by the introduction of the thienyl and fluorophenyl groups. Common reagents used in these reactions include ethyl bromide, thiophene, and fluorobenzene. The reaction conditions often require the use of catalysts and solvents such as acetonitrile or dimethylformamide. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-{[4-ETHYL-5-(5-ETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[4-ETHYL-5-(5-ETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring and thienyl group are known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 2-{[4-ETHYL-5-(5-ETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE
  • 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE

These compounds share the triazole and thienyl groups but differ in the substituents attached to the triazole ring and the acetamide group. The presence of the fluorophenyl group in 2-{[4-ETHYL-5-(5-ETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE may confer unique properties, such as increased stability or enhanced biological activity.

Properties

Molecular Formula

C18H19FN4OS2

Molecular Weight

390.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(5-ethylthiophen-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C18H19FN4OS2/c1-3-13-9-12(10-25-13)17-21-22-18(23(17)4-2)26-11-16(24)20-15-8-6-5-7-14(15)19/h5-10H,3-4,11H2,1-2H3,(H,20,24)

InChI Key

DLRHGRNSFWBAGN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CS1)C2=NN=C(N2CC)SCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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